Leucylvaline

Description

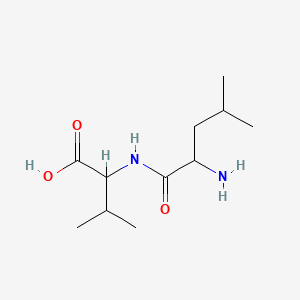

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSUKZSLOATHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72121-02-9 | |

| Record name | NSC524458 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis and Derivatization Strategies of Leucylvaline

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Leucylvaline (B12128)

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides by assembling amino acids in a stepwise manner on an insoluble solid support, such as a resin. bachem.com This technique simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps, as the growing peptide chain remains anchored to the solid phase. bachem.combiosynth.com

Optimization of Coupling Reactions in this compound SPPS

The formation of the peptide bond between leucine (B10760876) and valine is a critical step in SPPS. The efficiency of this coupling reaction is paramount to achieving a high yield and purity of the final this compound product. gyrosproteintechnologies.comjpt.com The choice of coupling reagents and reaction conditions are key factors in this optimization process.

Commonly used coupling reagents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), and onium salts like HBTU, HATU, and HCTU. gyrosproteintechnologies.compowdersystems.com The selection of a coupling agent often depends on the desired speed of the synthesis; faster syntheses may require more reactive agents like HATU or HCTU. gyrosproteintechnologies.com For instance, the CarboMAX™ system, which enhances standard carbodiimide (B86325) methodology, has been shown to improve coupling efficiency and reduce side reactions. cem.com

To minimize side reactions and ensure complete coupling, several strategies can be employed. "Double coupling," the repetition of the coupling step, is often used, particularly when incorporating sterically hindered amino acids like valine. biotage.com Capping, a process that permanently blocks any unreacted amino groups after a coupling reaction, is another technique used to minimize the formation of deletion products, especially in the synthesis of more complex peptides. gyrosproteintechnologies.com

Table 1: Common Coupling Reagents in SPPS

| Coupling Reagent | Type | Key Features |

|---|---|---|

| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | Commonly used with activators like HOBt. jpt.com |

| HBTU, HATU, HCTU | Onium Salts | Highly reactive, suitable for rapid synthesis. gyrosproteintechnologies.comproteogenix.science |

| PyBOP, PyAOP | Phosphonium Salts | Effective in reducing racemization. proteogenix.science |

| COMU | Onium Salt | Highly reactive but can be unstable in DMF. biomatik.com |

Resin Selection and Cleavage Strategies for this compound

The choice of resin is fundamental to the success of SPPS, as it serves as the anchor for the growing peptide chain. biosynth.com The properties of the resin, such as its composition and linker, dictate the conditions required for the final cleavage of the peptide from the support. gyrosproteintechnologies.comjpt.com

For the synthesis of a simple dipeptide like this compound, a standard polystyrene-based resin is often suitable. bachem.combiosynth.com The loading capacity of the resin, which indicates the amount of the initial amino acid that can be attached, is an important consideration. bachem.com For more complex syntheses, specialized resins like TentaGel®, which are compatible with a wider range of solvents, may be used. iris-biotech.de

Once the synthesis of this compound is complete, the dipeptide must be cleaved from the resin. biosynth.compowdersystems.com The cleavage process typically involves the use of a strong acid, most commonly trifluoroacetic acid (TFA). powdersystems.com The specific cleavage cocktail—the mixture of TFA and other reagents—is chosen based on the type of resin and the protecting groups used for the amino acid side chains. For example, highly acid-sensitive resins like those with trityl linkers can be cleaved with a mild solution of 1% TFA. iris-biotech.de To prevent side reactions caused by reactive species generated during cleavage, scavengers such as water, triisopropylsilane (B1312306) (TIS), and thioanisole (B89551) are often added to the cleavage mixture.

Table 2: Common Resins and Cleavage Conditions for SPPS

| Resin Type | Linker Type | Typical Cleavage Condition |

|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | 50% TFA in DCM. iris-biotech.de |

| Merrifield Resin | Chloromethyl | HF or TFMSA |

| 2-Chlorotrityl Chloride Resin | Trityl | 1% TFA in DCM, Acetic Acid/TFE/DCM. iris-biotech.de |

| Rink Amide Resin | Amide-forming | 10-95% TFA in DCM. iris-biotech.de |

Challenges and Innovations in this compound SPPS

While SPPS is a powerful technique, challenges such as incomplete reactions and the aggregation of the growing peptide chain can arise. powdersystems.comproteogenix.science The synthesis of peptides containing hydrophobic residues like leucine and valine can sometimes lead to solubility issues and aggregation on the resin. gyrosproteintechnologies.com

Innovations in SPPS aim to address these challenges and improve the efficiency and sustainability of the process. Microwave-assisted SPPS, for example, can accelerate both the coupling and deprotection steps, leading to faster synthesis times. cem.com The development of novel, more environmentally friendly solvents and recyclable reagents is another area of active research. proteogenix.sciencenih.gov Furthermore, techniques like Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) have been developed to eliminate the need for washing steps, which significantly reduces solvent waste. cem.com The use of pseudoproline dipeptides can also help to disrupt aggregation and facilitate the synthesis of difficult sequences. csic.es

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, involves carrying out the synthesis entirely in a solvent system. biomatik.com While often more labor-intensive than SPPS due to the need for purification after each step, LPPS is well-suited for the large-scale synthesis of shorter peptides like this compound. biomatik.com

Segment Condensation Techniques in this compound LPPS

In the context of this compound synthesis, a segment condensation approach would involve the coupling of protected leucine and valine amino acids in solution. slideshare.net This method can be more efficient for producing large quantities of a specific dipeptide compared to a stepwise elongation. bioinformatics.org The key challenge in segment condensation is to achieve high coupling efficiency and minimize racemization, the loss of stereochemical integrity at the chiral center of the amino acids. google.com

The choice of coupling reagents and additives is critical. For instance, a two-phase system using a water-soluble coupling reagent like EDC with an additive such as HOBt has been explored to facilitate the reaction and subsequent purification. google.com The reaction conditions, including solvent, temperature, and pH, must be carefully controlled to maximize the yield of the desired this compound dipeptide. ekb.eg

Protecting Group Strategies for this compound Synthesis

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive functional groups of the amino acids. jpt.comresearchgate.net In the synthesis of this compound, the α-amino group of one amino acid and the α-carboxyl group of the other must be protected during the coupling reaction. organic-chemistry.org

A common strategy in LPPS is to use the Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl) group to protect the N-terminus and an ester (e.g., methyl or ethyl ester) to protect the C-terminus. ekb.egresearchgate.net The choice of protecting groups is guided by the principle of orthogonality, which ensures that each protecting group can be removed under specific conditions without affecting the others. researchgate.netorganic-chemistry.org For example, the Boc group is acid-labile, while the Z group is typically removed by catalytic hydrogenation. researchgate.net This allows for the selective deprotection of one functional group while the other remains protected, enabling the controlled formation of the peptide bond. organic-chemistry.org

Table 3: Common Protecting Groups in LPPS

| Protecting Group | Functional Group Protected | Cleavage Condition |

|---|---|---|

| Boc (tert-butyloxycarbonyl) | α-Amino | Acidic conditions (e.g., TFA). researchgate.netub.edu |

| Z (Benzyloxycarbonyl) | α-Amino | Catalytic Hydrogenation. researchgate.net |

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino | Basic conditions (e.g., piperidine). researchgate.netiris-biotech.de |

| Methyl/Ethyl Ester | α-Carboxyl | Saponification (base hydrolysis) |

| Benzyl Ester | α-Carboxyl | Catalytic Hydrogenation |

Enzymatic Synthesis of this compound and Analogues

The enzymatic synthesis of dipeptides like this compound offers a highly specific and efficient alternative to traditional chemical methods. nih.gov Enzymes, such as D-amino acid aminotransferases (DAATs), are key in these processes, catalyzing the stereoselective amination of α-keto acids. mdpi.com These enzymes are part of the pyridoxal-5′-phosphate (PLP)-dependent transaminases and are instrumental in producing optically pure D-amino acids. mdpi.com

One of the significant advantages of enzymatic synthesis is the ability to create complex molecules with high precision, often without the need for extensive protecting groups that are a staple of chemical synthesis. nih.gov Researchers have successfully developed multi-enzyme cascade processes to enhance the efficiency of D-amino acid synthesis, which can be a component of dipeptides. mdpi.com For instance, a one-pot, three-enzyme system has been constructed to produce various D-amino acids with yields often exceeding 95% and an enantiomeric excess of over 99%. mdpi.com This system can utilize a transaminase alongside auxiliary enzymes like hydroxyglutarate dehydrogenase and glucose dehydrogenase. mdpi.com

Furthermore, the field of chemoenzymatic synthesis combines the strengths of both chemical and enzymatic approaches. nih.gov This hybrid method often involves the chemical synthesis of a core structure, which is then extended or modified by enzymes. nih.gov Glycosidases and glycosyltransferases are examples of enzymes used to build complex glycan structures, demonstrating the versatility of enzymatic tools in creating diverse analogues. nih.gov

Recent advancements have even paired engineered enzymes with photocatalysts to synthesize noncanonical amino acids with multiple adjacent stereocenters. acs.org By using a rhodamine photocatalyst to generate carbon-centered radicals, which are then incorporated by a PLP-dependent enzyme, scientists can create complex amino acid analogues with high enantioselectivity and diastereoselectivity. acs.org

Cyclization and Other Derivatization Reactions of this compound

Cyclization is a common strategy to enhance the properties of linear peptides by forming a more rigid and often more stable cyclic structure. altabioscience.com This can be achieved through various methods, including head-to-tail, terminus-to-side-chain, and side-chain-to-side-chain cyclizations. altabioscience.com

The thermal treatment of linear dipeptides, such as L-leucyl-L-valine, in the solid phase presents an effective method for synthesizing their cyclic analogues, specifically 2,5-diketopiperazines. researchgate.net This approach is noted for its potential to produce high yields without the need for additional, often costly, reagents. researchgate.net The reaction proceeds by heating the crystalline dipeptide, which initiates a cyclization process. This solid-state reaction is particularly interesting as it occurs within the constraints of the crystal lattice, involving molecules in their zwitterionic form. researchgate.net The process of heating short-chain oligopeptides can not only lead to chemical reactions like cyclization but also initiate self-assembly into organic nanostructures. researchgate.net

The temperature at which these transformations occur is a critical parameter. For instance, studies on diphenylalanine have shown that spontaneous cyclization to form a diketopiperazine occurs upon heating to 125°C. researchgate.net Similarly, the cyclization of glycylglycine (B550881) has been studied to determine its specific temperature range. researchgate.net The efficiency and outcome of thermal treatments can be influenced by factors such as pressure, particle size, and the duration of heat exposure. mdpi.com

Understanding the kinetics of the solid-phase cyclization of L-leucyl-L-valine is crucial for optimizing the production of its cyclic form. Isoconversion kinetics approaches have been employed to develop a kinetic model that describes this process when the dipeptide is heated in its crystalline phase. Through this modeling, key kinetic parameters can be calculated, including the activation energy, the Arrhenius multiplier, and the reaction order.

This kinetic analysis provides valuable insights into the mechanism of the dipeptide cyclization reaction in the solid phase. The data generated from these models can be instrumental in designing more efficient and economically viable methods for producing cyclic dipeptides. For other dipeptides like glycylglycine, kinetic studies have shown that the solid-state cyclization is best described by a rate equation for an autocatalytic reaction. researchgate.net

| Kinetic Parameter | Description |

|---|---|

| Activation Energy (Ea) | The minimum amount of energy required for the cyclization reaction to occur. |

| Arrhenius Multiplier (A) | The pre-exponential factor, related to the frequency of collisions in the correct orientation. |

A critical aspect of synthesizing cyclic dipeptides is ensuring the enantiomeric purity of the final product. During the cyclization of L-leucyl-L-valine, an assessment of the resulting cyclic product's enantiomeric purity is a key step to validate the synthesis method.

Various analytical techniques are available for determining the enantiomeric purity of chiral molecules. High-performance liquid chromatography (HPLC) is a common and accurate method, often utilizing chiral columns or chiral mobile phase modifiers to separate enantiomers before detection. nih.govnih.gov An alternative and powerful approach involves using a circular dichroism (CD) detector in conjunction with an achiral HPLC method. nih.gov This HPLC-UV-CD technique can effectively determine the enantiomeric purity and has been shown to detect an inactive enantiomer at a level of 1% of the total composition. nih.gov

Circular dichroism spectroscopy itself is a valuable tool, as the sign of the CD signal can be used to determine the configuration of the enantiomers present. nih.gov For a more quantitative analysis, calibration curves can be created to determine the enantiomeric excess (ee) of a sample. nih.gov Colorimetric methods using chiral sensors, such as specially designed conjugated polymers, also offer a rapid means for the qualitative and sometimes quantitative analysis of enantiomeric purity. rsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-leucyl-L-valine |

| 2,5-diketopiperazines |

| Diphenylalanine |

| Glycylglycine |

| D-amino acids |

| α-keto acids |

| Pyridoxal-5′-phosphate |

| Hydroxyglutarate |

| Glucose |

| Tryptophan |

| Serine |

| Threonine |

| Rhodamine |

| Carbon-centered radicals |

| Glycans |

| Nucleotide diphosphate (B83284) sugar |

| CMP-sialic acids |

Biological Activities and Mechanistic Investigations of Leucylvaline

Leucylvaline (B12128) Modulation of Cellular Signaling Pathways

The dipeptide this compound has been identified as a bioactive component, particularly within substances like whey protein hydrolysate (WPH), that can modulate key cellular processes. researchgate.netresearchgate.net Research has focused on its role in cellular stress responses and protein synthesis, revealing its capacity to influence critical signaling pathways in skeletal muscle. researchgate.netfoodandnutritionresearch.net These investigations highlight how specific peptides derived from dietary proteins can exert precise biological effects at the molecular level.

Heat Shock Proteins (HSPs) are essential molecular chaperones that protect cells from damage induced by stressors such as exercise, maintaining cellular integrity and function. researchgate.netmdpi.com Studies have shown that the intake of whey protein hydrolysate can enhance the expression of HSPs, and evidence points to the bioactive peptide this compound as a significant contributor to this effect. researchgate.netresearchgate.net

Research using a rat model subjected to acute exercise demonstrated that the administration of this compound significantly increased the expression of both HSP70 and HSP25 in skeletal muscle. researchgate.netresearchgate.net This finding suggests that this compound is a key peptide involved in the WPH-induced stimulation of the heat shock protein response. researchgate.netresearchgate.net In the same study, another dipeptide, Isoleucyl-leucine, was found to increase HSP70 levels but had no effect on HSP25, highlighting the specific action of this compound. researchgate.net

Table 1: Effect of this compound on HSP Expression in Rat Skeletal Muscle

| Compound | HSP70 Expression | HSP25 Expression | Source |

|---|---|---|---|

| This compound (Leu-Val) | Increased | Increased | researchgate.net |

| Isoleucyl-leucine (Ile-Leu) | Increased | No Change | researchgate.net |

Further investigations into the molecular effects of this compound have revealed its influence on a broader network of signaling proteins. In a study examining the biological responses of rats to various dipeptides after acute exercise, this compound was shown to increase the expression of HSP90. foodandnutritionresearch.net In addition to its effect on heat shock proteins, the same study found that this compound administration also led to the increased expression of the phosphorylated forms of the mammalian target of rapamycin (B549165) (p-mTOR), eukaryotic translation initiation factor 4E-binding protein 1 (p-4EBP1), and AMP-activated protein kinase (p-AMPK). foodandnutritionresearch.net This indicates that this compound's biological activity extends beyond HSP regulation to encompass key regulators of protein synthesis and cellular energy status.

Table 2: Signaling Molecules Upregulated by this compound in Rats

| Signaling Molecule | Effect of this compound | Source |

|---|---|---|

| HSP90 | Increased Expression | foodandnutritionresearch.net |

| p-mTOR | Increased Expression | foodandnutritionresearch.net |

| p-4EBP1 | Increased Expression | foodandnutritionresearch.net |

| p-AMPK | Increased Expression | foodandnutritionresearch.net |

The synthesis of new proteins in skeletal muscle is a tightly regulated process crucial for growth and repair. The mTOR signaling pathway is a central regulator of this process, integrating signals from nutrients and growth factors. nih.govsochob.cl

The mammalian target of rapamycin (mTOR) is a protein kinase that acts as a master regulator of cell growth and protein synthesis. imrpress.commdpi.com Amino acids, particularly the branched-chain amino acid Leucine (B10760876), are potent activators of the mTOR signaling pathway. nih.govresearchgate.netnih.gov Leucine signals to activate mTOR complex 1 (mTORC1), which then initiates a cascade of events leading to protein synthesis. researchgate.net Research has directly linked the dipeptide this compound to the activation of this pathway, as evidenced by increased expression of the phosphorylated, active form of mTOR (p-mTOR) in rats that were administered the peptide. foodandnutritionresearch.net This suggests that this compound, by providing its constituent amino acid Leucine, effectively stimulates this key anabolic pathway. foodandnutritionresearch.netnih.gov

Once activated, mTORC1 exerts its effects by phosphorylating several downstream targets, two of the most critical being p70 S6 kinase (p70S6K, also known as S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). researchgate.netcellsignal.com The phosphorylation of p70S6K activates it, leading to the translation of a specific class of mRNAs that encode components of the translational machinery. harvard.edu The phosphorylation of 4E-BP1 is an inhibitory event; when hyperphosphorylated by mTOR, 4E-BP1 releases its hold on the translation initiation factor eIF4E. cellsignal.comcellsignal.jp This dissociation allows eIF4E to participate in the formation of the eIF4F complex, a critical step for the initiation of cap-dependent translation. cellsignal.com Studies have demonstrated that this compound administration increases the expression of phosphorylated 4E-BP1 (p-4EBP1), consistent with the activation of the mTOR pathway. foodandnutritionresearch.net This action facilitates the necessary steps for protein synthesis to occur. foodandnutritionresearch.netcellsignal.com

Table 3: this compound's Role in the mTOR Protein Synthesis Pathway

| Component | Role in Pathway | Effect of this compound/Leucine | Source |

|---|---|---|---|

| mTOR | Master regulator of protein synthesis | Activated (Increased p-mTOR) | foodandnutritionresearch.netnih.gov |

| p70 S6 Kinase (S6K1) | Downstream target of mTOR; promotes translation | Activated via mTOR | researchgate.netcellsignal.com |

| 4E-BP1 | Translational repressor; inhibits eIF4E | Inhibited via phosphorylation (Increased p-4EBP1) | foodandnutritionresearch.netcellsignal.com |

| eIF4E | Translation initiation factor | Released from 4E-BP1 to initiate translation | cellsignal.comcellsignal.jp |

Activation of mTOR Signaling Pathway by this compound Components

This compound Effects on Insulin (B600854) Sensitivity and Glucose Metabolism

The dipeptide this compound has been investigated for its potential role in modulating insulin sensitivity and glucose metabolism, key aspects of metabolic health. Research suggests that this compound, along with its constituent amino acids, leucine and valine, can influence cellular processes involved in glucose uptake and utilization.

This compound and its components, particularly leucine, have been shown to influence the translocation of Glucose Transporter Type 4 (GLUT-4) and the synthesis of glycogen (B147801). GLUT-4 is a crucial protein responsible for transporting glucose from the bloodstream into muscle and fat cells, a process stimulated by insulin. nih.gov

Studies have demonstrated that leucine can induce the movement of GLUT-4 to the plasma membrane in skeletal muscle cells. nih.gov This translocation is a critical step in facilitating glucose uptake. The activation of this process can occur even in the absence of insulin, suggesting an independent mechanism of action. nih.gov Furthermore, leucine has been observed to increase the activity of glycogen synthase, an enzyme responsible for converting glucose into glycogen for storage in muscle and liver cells. nih.gov

Whey protein hydrolysates, which contain dipeptides like this compound, have been associated with increased translocation of GLUT-4 to the plasma membrane. researchgate.net Some studies also suggest that certain dipeptides can promote an increase in glycogen content. researchgate.net

The mechanism behind these effects is linked to the activation of signaling pathways within the cell. The Akt signaling pathway, for instance, is essential for both GLUT-4 translocation and glycogen synthase activity. researchgate.net

Insulin resistance in adipocytes, or fat cells, is a hallmark of metabolic dysfunction and is closely linked to obesity and type 2 diabetes. mdpi.comnih.gov Research has explored the potential of branched-chain amino acids (BCAAs), including leucine and valine, and their metabolites in influencing adipocyte function and insulin sensitivity.

While high levels of BCAAs have been associated with insulin resistance, some studies suggest that specific amino acids or their derivatives might have beneficial effects. mdpi.comnih.gov For example, leucine has been shown in some contexts to improve glucose tolerance and reduce adiposity by increasing energy expenditure. mdpi.com Conversely, other research indicates that a metabolite of valine, 3-hydroxyisobutyrate (B1249102) (3-HIB), can promote lipid accumulation in muscle and contribute to insulin resistance. frontiersin.orgdovepress.com

The complex interplay of these amino acids and their metabolites within adipose tissue is an active area of investigation. Adipocytes have the capacity to take up and metabolize BCAAs, and this process is linked to adipocyte differentiation and lipid storage. frontierspartnerships.org Dysregulation of BCAA metabolism in adipose tissue has been implicated in the development of insulin resistance. nih.gov

Table 1: Effects of this compound and its Components on Glucose Metabolism

| Compound/Component | Effect | Mechanism | Reference |

|---|---|---|---|

| Leucine | Promotes GLUT-4 translocation | Induces movement of GLUT-4 to the plasma membrane in skeletal muscle cells. | nih.gov |

| Leucine | Increases glycogen synthase activity | Enhances the conversion of glucose into glycogen for storage. | nih.gov |

| Whey Protein Hydrolysate (containing this compound) | Increases GLUT-4 translocation | Facilitates the movement of GLUT-4 to the cell surface. | researchgate.net |

| Valine metabolite (3-HIB) | May contribute to insulin resistance | Promotes lipid accumulation in muscle. | frontiersin.orgdovepress.com |

Impact on GLUT-4 Translocation and Glycogen Content

Antioxidant and Anti-inflammatory Properties of this compound

This compound and its constituent amino acids, as well as related derivatives, have demonstrated antioxidant and anti-inflammatory properties in various studies. These activities are crucial for cellular protection against oxidative stress and for modulating inflammatory responses.

Free radicals are highly reactive molecules that can cause damage to cells, contributing to various diseases and the aging process. biorxiv.org The components of this compound, particularly the hydrophobic amino acids leucine and valine, possess the ability to scavenge these harmful free radicals. nih.gov This is achieved by donating electrons to neutralize the radicals. nih.gov

Peptides rich in hydrophobic amino acids have been shown to exhibit significant free radical scavenging activity. nih.gov Studies on various plant-derived and whey protein peptides have highlighted their capacity to neutralize different types of free radicals, including those generated during lipid peroxidation. researchgate.netnih.gov

The antioxidant potential of these components is a key aspect of their protective effects within the body.

Beyond direct radical scavenging, this compound has been found to enhance the body's own antioxidant defense systems. Research indicates that this compound can increase and restore the expression of components of the antioxidant system. researchgate.net This includes enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), which play a vital role in neutralizing reactive oxygen species. biorxiv.orgscirp.org

Studies have shown that supplementation with leucine and valine can influence the levels of these antioxidant enzymes. scirp.orgnih.gov For example, in some models, these amino acids have been shown to decrease serum levels of SOD and GPx, which can be indicative of a reduced oxidative burden. scirp.org Furthermore, pre-treatment with salicylic (B10762653) acid in plants led to an increased content of essential amino acids, including valine and leucine, and enhanced the activity of antioxidant enzymes like ascorbate (B8700270) peroxidase (APX) and glutathione reductase (GR). mdpi.com

By bolstering the endogenous antioxidant network, this compound contributes to a more robust defense against oxidative stress. e3s-conferences.org

Inflammation is a natural biological response, but chronic inflammation can lead to various diseases. Derivatives of the amino acids that constitute this compound have been shown to possess anti-inflammatory properties. For instance, a leucine derivative, NPC-15669, has demonstrated anti-inflammatory activity by inhibiting the proliferation of human aortic smooth muscle cells. nih.gov

Other studies have explored the anti-inflammatory potential of various amino acid derivatives. Butyrate derivatives, for example, have been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines like TNF-α. mdpi.com Similarly, certain xanthone (B1684191) derivatives conjugated with amino acids have shown the ability to significantly decrease the levels of the pro-inflammatory cytokine IL-6. mdpi.com Hydroxycinnamic acid derivatives have also been reported to have anti-inflammatory properties by inhibiting the activation of NF-κB, a key regulator of inflammation. nih.gov

These findings suggest that derivatives related to the components of this compound can modulate inflammatory pathways, potentially offering therapeutic benefits.

Table 2: Antioxidant and Anti-inflammatory Research Findings

| Compound/Derivative | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Leucine and Valine | Free radical scavenging | Donation of electrons to neutralize free radicals. | nih.gov |

| This compound | Upregulation of antioxidant system | Increases expression of antioxidant enzymes like SOD and GPx. | researchgate.net |

| Leucine Derivative (NPC-15669) | Anti-inflammatory | Inhibits proliferation of human aortic smooth muscle cells. | nih.gov |

| Butyrate Derivatives | Anti-inflammatory | Reduces production of pro-inflammatory cytokines (e.g., TNF-α). | mdpi.com |

| Xanthone Derivatives (conjugated with amino acids) | Anti-inflammatory | Decreases levels of pro-inflammatory cytokine IL-6. | mdpi.com |

| Hydroxycinnamic Acid Derivatives | Anti-inflammatory | Inhibits NF-κB activation. | nih.gov |

Upregulation of Antioxidant System Components by this compound

Antimicrobial and Antimalarial Activities of this compound and Analogues

The dipeptide this compound and its derivatives have emerged as molecules of interest in the search for new antimicrobial and antimalarial agents. frontiersin.orgnih.govnih.gov Facing the global challenge of increasing drug resistance, researchers are exploring novel compounds, including small peptides, for their potential to combat pathogenic microorganisms. frontiersin.orgnih.govnih.gov

Inhibition of Bacterial Growth by this compound Derivatives

Synthetic derivatives of the leucyl-valine dipeptide have demonstrated notable antibacterial properties. frontiersin.orgnih.govnih.gov A study focused on newly synthesized leucyl-valine based dipeptide-carboxamide derivatives revealed their potential to inhibit the growth of various bacterial strains. frontiersin.org The synthesis of these compounds often involves the condensation of substituted benzenesulphonamoyl pentanamides with carboxamide derivatives. frontiersin.orgnih.gov

The in vitro antimicrobial activity of these derivatives was evaluated against a panel of bacteria, including both Gram-positive and Gram-negative species. frontiersin.orgnih.govnih.gov The results indicated that specific derivatives exhibited significant inhibitory effects, in some cases comparable to standard antibiotic drugs. frontiersin.org For instance, certain compounds were found to be particularly potent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. frontiersin.orgnih.govnih.gov The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a bacterium, were determined to quantify their efficacy. frontiersin.orgnih.govnih.gov

Below is a table summarizing the antimicrobial activity of selected this compound derivatives against various bacterial and fungal strains.

| Compound/Drug | S. aureus (MIC in M) | B. subtilis (MIC in M) | E. coli (MIC in M) | S. typhi (MIC in M) | C. albicans (MIC in M) | A. niger (MIC in M) |

| Compound 8a | 1.2 x 10⁻³ | 6.0 x 10⁻³ | - | Active | 1.2 x 10⁻³ | - |

| Compound 8b | 1.1 x 10⁻³ | 5.7 x 10⁻⁴ | 9.5 x 10⁻⁴ | Active | - | 1.3 x 10⁻⁴ |

| Compound 8c | - | - | - | - | 1.3 x 10⁻³ | - |

| Compound 8d | - | - | - | Active | - | - |

| Compound 8h | - | - | - | - | 1.3 x 10⁻³ | - |

| Compound 8j | - | 6.5 x 10⁻⁴ | - | - | - | - |

| Standard Drug | 9.1 x 10⁻⁴ | 9.1 x 10⁻⁴ | - | - | - | - |

| Data sourced from a study on Leu-Val based dipeptide derivatives. frontiersin.orgnih.gov |

Antimalarial Potential of this compound-Based Compounds

The quest for novel antimalarial drugs has led to the investigation of dipeptide analogues as potential therapeutic agents. capes.gov.bracs.orgresearchgate.net The M17 leucine aminopeptidase (B13392206) of Plasmodium falciparum (PfLAP), a crucial enzyme in the terminal stages of hemoglobin digestion by the malaria parasite, has been identified as a promising drug target. capes.gov.bracs.orgresearchgate.net

Research has shown that phosphinate dipeptide analogues can act as potent inhibitors of PfLAP. capes.gov.bracs.org In one study, several of these analogues were screened for their inhibitory activity, leading to the discovery of compounds with greater efficacy than bestatin, a known natural inhibitor of this enzyme. capes.gov.bracs.orgresearchgate.net These novel compounds demonstrated fast, tight-binding inhibition of the enzyme. capes.gov.bracs.org

Furthermore, these this compound-based compounds have shown the ability to inhibit the growth of P. falciparum in vitro, including chloroquine-resistant strains. capes.gov.bracs.orgresearchgate.net One particular phosphinate dipeptide analogue, compound 4 (hPheP[CH2]Phe), not only showed in vitro activity but also significantly reduced the parasite burden in a mouse model of malaria caused by Plasmodium chabaudi chabaudi. capes.gov.bracs.orgresearchgate.net In vivo studies revealed that this compound could reduce the parasite load by as much as 92%. capes.gov.brresearchgate.net These findings underscore the potential of targeting PfLAP with this compound-based inhibitors as a viable strategy for developing new antimalarial drugs. capes.gov.bracs.orgresearchgate.net

In a separate study, newly synthesized Leu-Val based dipeptide derivatives were also tested for their antimalarial properties. frontiersin.org The most active of these compounds demonstrated a significant percentage of parasite inhibition in vivo, comparable to the effects of the standard drug Artemisinin. nih.gov

| Compound | Target Organism | In Vitro Activity (IC₅₀) | In Vivo Activity (% Parasite Reduction) |

| Compound 4 (hPheP[CH₂]Phe) | P. falciparum (Dd2 clone) | 20-40 μM | 92% (P. chabaudi chabaudi) |

| Compound 5 (hPheP[CH₂]Tyr) | P. falciparum (Dd2 clone) | 12-23 μM | Not Reported |

| Bestatin | P. falciparum | - | Some activity |

| Compound 8j | P. berghei | - | 61.90% |

| Artemisinin | P. berghei | - | 67% |

| Data compiled from studies on phosphinate dipeptide analogues and Leu-Val based dipeptide derivatives. frontiersin.orgcapes.gov.bracs.orgresearchgate.net |

Biofilm Inhibitory Effects of Small Peptides including this compound

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, are a significant cause of persistent infections due to their high resistance to conventional antibiotics. asm.orgasm.org Small synthetic peptides are being explored as a novel approach to combat these resilient structures. asm.org These peptides can inhibit the formation of biofilms and even eradicate established ones. asm.org

While direct studies focusing solely on this compound's biofilm inhibitory effects are limited, the broader class of small peptides, including dipeptides, has shown promise in this area. asm.orgnih.gov For example, a study on various dipeptide nanotubes demonstrated that some, like diphenylalanine (L-Phe-L-Phe), can inhibit biofilm formation. nih.gov The mechanism is thought to involve the adhesion of these peptide structures to the cell surface, which prevents bacteria from attaching and forming a biofilm. nih.gov

Research into other small cationic peptides has revealed that they can prevent biofilm formation by various pathogens, including Pseudomonas aeruginosa, at concentrations well below those that inhibit bacterial growth. asm.org These peptides can act by interfering with bacterial motility and suppressing the expression of genes involved in biofilm development. asm.org The study of Leucyl-valine has been noted as important for understanding the biological effects of amino acid-based drug structures, which includes their potential as antimicrobial and biofilm inhibitory agents. researchgate.netresearchgate.netdergipark.org.tr

Other Potential Biological Functions of this compound

Beyond its antimicrobial and antimalarial potential, this compound has been investigated for its roles in other physiological processes, notably lipid metabolism and immune modulation. researchgate.netrsc.org

Effects on Lipid Metabolism

Studies have indicated that the dipeptide Leucyl-valine can influence lipid metabolism. researchgate.net Research on rats demonstrated that the administration of Leucyl-valine, along with other dipeptides, led to a reduction in cholesterol and triacylglycerol levels. researchgate.net This effect was associated with an enhanced expression of lipase (B570770), an enzyme crucial for the breakdown of fats. researchgate.net

The constituent amino acids of this compound, leucine and valine, have also been studied for their individual effects on lipid profiles. rsc.orgmdpi.com Both leucine and valine have been shown to lower plasma triglycerides, total cholesterol, and LDL-cholesterol, suggesting a positive impact on lipid balance. mdpi.com Some studies suggest that valine may act more rapidly in this regard than leucine. mdpi.com However, the effects of branched-chain amino acids (BCAAs) like leucine and valine on lipid metabolism can be complex, with some research indicating contradictory results. mdpi.comnih.gov While some studies highlight their benefits in lowering lipid parameters, others have raised concerns about potential increases in cardiovascular risk. mdpi.comnih.gov

A study in a finishing pig model showed that both leucine and valine supplementation decreased serum and hepatic lipid accumulation. rsc.org This was linked to the downregulation of various lipid species in the liver and alterations in fatty acid composition in adipose tissues, favoring an increase in monounsaturated and polyunsaturated fatty acids over saturated ones. rsc.org

| Compound/Supplement | Animal Model | Key Findings on Lipid Metabolism |

| Leucyl-valine | Rats | Reduced cholesterol and triacylglycerol levels; Enhanced lipase expression. researchgate.net |

| Leucine | Rats | Reduced serum total cholesterol. nih.gov |

| Valine and Leucine | Rats | Lowered plasma triglycerides, total cholesterol, and LDL-cholesterol. mdpi.com |

| Leucine and Valine | Finishing Pigs | Decreased serum and hepatic lipid accumulation; Increased unsaturated fatty acids in adipose tissue. rsc.org |

Impact on Immune Modulation

The immune system can also be influenced by the presence of dipeptides like this compound. researchgate.net Research has shown that various dipeptides can play a role in modulating the immune response. google.comfoodandnutritionresearch.netresearchgate.net For instance, certain dipeptides have been found to enhance mucosal immunity, thereby reducing the risk of infections from various pathogens. google.com

In the context of exercise-induced stress, which can sometimes suppress the immune system, specific dipeptides have shown beneficial effects. foodandnutritionresearch.netresearchgate.net While the dipeptide Isoleucyl-leucine was noted for its ability to attenuate immunosuppression, Leucyl-valine was found to inhibit the expression of NF-kB, a key regulator of inflammatory responses. researchgate.netfoodandnutritionresearch.netresearchgate.net This suggests a potential anti-inflammatory role for this compound.

The broader category of dipeptides has been recognized for its immunomodulatory capabilities. google.com For example, muramyl dipeptide (MDP), a component of bacterial cell walls, is a well-known immunomodulator that can trigger innate immune responses against infections. frontiersin.orgnih.gov This highlights the general capacity of small peptide structures to interact with and influence the immune system.

Metabolism and Catabolic Pathways of Leucylvaline

Enzymatic Hydrolysis of Leucylvaline (B12128)

Dietary proteins are initially broken down into smaller peptides and free amino acids by proteases and peptidases in the gastrointestinal tract. Dipeptides such as this compound can be absorbed into intestinal cells (enterocytes) where they are hydrolyzed by cytosolic peptidases into free amino acids. The peptide bond linking leucine (B10760876) and valine is susceptible to cleavage by specific enzymes.

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of peptides. Leucine aminopeptidases (EC 3.4.11.1), in particular, show a preference for hydrolyzing peptide bonds where the N-terminal amino acid is leucine. These zinc-containing enzymes can release an N-terminal leucine, effectively breaking the leucyl-valine bond to yield free L-leucine and L-valine. Other peptidases, such as neutral endopeptidase (NEP), are also capable of hydrolyzing peptide bonds adjacent to hydrophobic amino acids like leucine and valine. Studies on dipeptide-based peritoneal dialysis solutions have shown that this compound is hydrolyzed, though the rate of hydrolysis in the peritoneal cavity is slower than its transport across the membrane.

Integration of this compound Components into Branched-Chain Amino Acid (BCAA) Degradation Pathways

Once hydrolyzed, the liberated leucine and valine are transported into various tissues, with skeletal muscle being the primary site for BCAA catabolism, accounting for approximately 59% of whole-body BCAA oxidation. The catabolic pathways for all three BCAAs (leucine, isoleucine, and valine) share the first two enzymatic steps before diverging into separate, specific pathways.

The initial, reversible step in the catabolism of both leucine and valine is transamination, catalyzed by the enzyme branched-chain aminotransferase (BCAT). This reaction involves the transfer of the amino group from the BCAA to α-ketoglutarate, yielding glutamate (B1630785) and the respective branched-chain α-ketoacid (BCKA).

Leucine is converted to α-ketoisocaproate (KIC) .

Valine is converted to α-ketoisovalerate (KIV) .

Skeletal muscle has high BCAT activity, which explains its significant role in the initial phase of BCAA degradation.

The second step is the irreversible oxidative decarboxylation of the BCKAs formed during transamination. This reaction is catalyzed by the mitochondrial branched-chain ketoacid dehydrogenase (BCKD) complex. The BCKD complex is a key regulatory point in BCAA catabolism. It converts the BCKAs into their corresponding acyl-CoA derivatives:

α-ketoisocaproate (from leucine) is converted to isovaleryl-CoA .

α-ketoisovalerate (from valine) is converted to isobutyryl-CoA .

The activity of the BCKD complex is tightly regulated; for instance, its activity is increased by an excess of leucine, which can accelerate the degradation of other BCAAs like valine.

Role of Branched-Chain Aminotransferase

Metabolic Fate of Leucine and Valine from this compound Breakdown

Following the action of the BCKD complex, the metabolic pathways for leucine and valine diverge completely, leading to different end products.

Leucine's Fate (Ketogenic): The breakdown of isovaleryl-CoA proceeds through several steps to ultimately yield acetyl-CoA and acetoacetate . Because both of these products are ketone bodies or their precursors, leucine is classified as an exclusively ketogenic amino acid. The acetyl-CoA can then enter the TCA cycle for energy production or be used for fatty acid and sterol synthesis.

Valine's Fate (Glucogenic): The catabolism of isobutyryl-CoA involves a series of enzymatic reactions, including hydration, dehydrogenation, and hydrolysis, to eventually produce propionyl-CoA . Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA . Since succinyl-CoA is an intermediate of the TCA cycle and can be converted to glucose through gluconeogenesis, valine is classified as a glucogenic amino acid.

The distinct fates of these two amino acids highlight the diverse metabolic roles they play, from energy production to providing precursors for glucose synthesis.

Table 1: Tissue-Specific Contribution to BCAA Oxidation

This table shows the relative contribution of different tissues to the oxidation of branched-chain amino acids in the whole body.

| Tissue | Contribution to BCAA Oxidation (%) |

| Skeletal Muscle | 59% |

| Brown Adipose Tissue | 19% |

| Liver | 8% |

| Kidneys | 5% |

| Heart | 4% |

| Other Tissues | 5% |

Data sourced from studies on whole-body BCAA oxidation.

Table 2: Key Enzymes in the Initial Catabolism of Leucine and Valine

This table outlines the primary enzymes and their functions in the shared initial steps of leucine and valine degradation.

| Enzyme | Abbreviation | Function | Substrate (from Leucine) | Product (from Leucine) | Substrate (from Valine) | Product (from Valine) |

| Branched-Chain Aminotransferase | BCAT | Transfers amino group to α-ketoglutarate | Leucine | α-Ketoisocaproate (KIC) | Valine | α-Ketoisovalerate (KIV) |

| Branched-Chain Ketoacid Dehydrogenase Complex | BCKD | Irreversible oxidative decarboxylation | α-Ketoisocaproate (KIC) | Isovaleryl-CoA | α-Ketoisovalerate (KIV) | Isobutyryl-CoA |

Information compiled from reviews on BCAA metabolic pathways.

Influence of Dietary Factors on this compound Metabolism

The metabolism of this compound is intrinsically linked to the metabolism of its constituent amino acids, which is significantly influenced by dietary factors, particularly the intake of protein and the balance of other amino acids.

The availability of dietary protein directly impacts amino acid oxidation rates. In a state of adequate protein intake, an excess of a specific amino acid, such as leucine, leads to an increase in its own oxidation. This can also affect the metabolism of other BCAAs. Research has shown that feeding rats a diet with an excess of leucine (5%) rapidly increases the oxidation of valine and depresses the plasma concentrations of both valine and its corresponding ketoacid, α-ketoisovalerate. This effect is mediated, at least in part, by a more than two-fold increase in the activity of the hepatic BCKD complex.

Conversely, an excess of dietary isoleucine does not appear to have the same stimulatory effect on valine oxidation. The amount and type of dietary protein can therefore create a competitive environment for the transport and catabolism of BCAAs, meaning the metabolic processing of the leucine and valine from this compound hydrolysis is dependent on the broader dietary context.

Interactions of Leucylvaline in Biological Systems

Leucylvaline (B12128) Interactions with Enzymes and Receptors

This compound's engagement with enzymes and receptors is a key aspect of its biological function, influencing everything from blood pressure regulation to cellular stress responses.

This compound interacts with several key enzymes, acting as both a substrate for cleavage and a modulator of activity.

One of the most well-defined interactions is with renin , a critical enzyme in the renin-angiotensin system which regulates blood pressure. Renin, an aspartic protease, specifically cleaves the peptide bond between a leucine (B10760876) and a valine residue in its substrate, angiotensinogen (B3276523). physiology.orgwikipedia.org This cleavage is the rate-limiting step in the production of angiotensin I, making the leucyl-valine sequence essential for the enzyme's function. wikipedia.org Consequently, synthetic molecules that mimic this Leucyl-Valine structure have been developed as potent inhibitors of human renin. nih.gov

In addition to being a direct substrate, this compound has been shown to modulate the expression and activity of other crucial intracellular proteins. Research in rat models has demonstrated that the Leucyl-Valine (Leu-Val) dipeptide can significantly influence the cellular stress response. researchgate.net Specifically, administration of Leu-Val was found to increase the expression of Heat Shock Protein 70 (HSP70) and Heat Shock Protein 25 (HSP25) in skeletal muscle following exercise. researchgate.net Heat shock proteins are molecular chaperones that are vital for maintaining protein homeostasis and protecting cells from damage. nih.gov Further studies have indicated that Leucyl-Valine may also upregulate HSP90 and modulate key proteins in the mTOR signaling pathway , such as the phosphorylated forms of the eukaryotic translation initiation factor 4E-binding protein 1 (p-4EBP1) and the mechanistic target of rapamycin (B549165) itself (p-mTOR). nih.govmedchemexpress.com

| Interacting Protein/Enzyme | Nature of Interaction | Observed Effect | System Studied | Reference |

|---|---|---|---|---|

| Renin | Substrate Binding/Cleavage Site | Cleavage of the leucyl-valine bond in angiotensinogen is the rate-limiting step in the renin-angiotensin system. | Human | physiology.orgwikipedia.org |

| HSP70 | Expression Modulation | Increased muscle expression. | Rat (Skeletal Muscle) | researchgate.net |

| HSP25 | Expression Modulation | Increased muscle expression. | Rat (Skeletal Muscle) | researchgate.net |

| Dihydrofolate Reductase (DHFR) | Expression Modulation | Restored expression levels post-exercise. | Rat (Skeletal Muscle) | researchgate.net |

| mTOR Signaling Pathway Proteins (e.g., p-mTOR, p-4EBP1) | Modulation | The individual amino acid leucine is a known activator of the mTOR pathway; the dipeptide's effects suggest similar modulation. | General/Human | nih.govmedchemexpress.com |

Direct evidence for this compound binding to a specific cell surface receptor is limited in current scientific literature. However, the observed downstream effects, such as the modulation of the mTOR pathway, strongly suggest that this compound initiates a signaling cascade upon entering the cell. nih.govfrontiersin.org The mTOR pathway is a central regulator of cell growth and proliferation and is typically activated by growth factors and nutrients, often through receptor-mediated events. medchemexpress.commdpi.com The activation of mTOR signaling components following this compound administration implies an upstream event that could involve a yet-unidentified receptor or a transporter that subsequently triggers intracellular signaling.

Enzyme Binding and Modulation

Role of this compound in Protein-Protein Interactions

The this compound sequence motif is a critical component in mediating specific protein-protein interactions. A prominent example is its role in the interaction between the Fas receptor (Fas) , a member of the tumor necrosis factor receptor superfamily that induces apoptosis, and the Fas-associated phosphatase-1 (FAP-1) . nih.govnih.gov

FAP-1 is a protein tyrosine phosphatase that binds to the C-terminal region of the Fas receptor, an interaction that can inhibit Fas-mediated apoptosis. nih.gov Detailed molecular studies have revealed that the final three amino acids at the C-terminus of the human Fas receptor, Seryl-Leucyl-Valine (SLV) , are both necessary and sufficient for this interaction. nih.gov The Leucyl-Valine dipeptide within this tripeptide motif plays a crucial role in binding to a specific PDZ domain within the FAP-1 protein. nih.gov This demonstrates that the this compound sequence can serve as a specific recognition motif for building larger protein complexes and modulating critical cellular pathways like apoptosis.

| Interacting Proteins | Binding Motif | Functional Consequence | Significance | Reference |

|---|---|---|---|---|

| Fas Receptor (Fas) and Fas-associated phosphatase-1 (FAP-1) | The C-terminal tripeptide Ser-Leu-Val (SLV) of Fas | The SLV motif binds to a PDZ domain of FAP-1, mediating the association between the two proteins. | This interaction can inhibit Fas-induced apoptosis. A synthetic tripeptide (Ac-SLV) can block this interaction and promote apoptosis. | nih.govnih.gov |

Membrane Interactions and Permeability of this compound

The ability of this compound to cross cellular membranes is fundamental to its biological activity. While specific experimental data on the permeability of the this compound dipeptide itself is not extensively documented, general principles of peptide and amino acid transport provide insight.

The permeability of small molecules across the lipid bilayer of a cell membrane is influenced by factors such as size, charge, and hydrophobicity. frontiersin.org this compound is composed of two amino acids, leucine and valine, both of which possess hydrophobic, aliphatic side chains. This inherent hydrophobicity may facilitate some degree of interaction with the lipid membrane. However, the molecule also contains a polar peptide backbone with a charged amino group and a carboxyl group, which would hinder passive diffusion.

Studies on lysosomal membranes have shown that dipeptides can pass through more rapidly than their constituent amino acids, suggesting the existence of specific transport mechanisms. core.ac.uk For instance, glycylglycine (B550881) was observed to enter lysosomes more quickly than valine alone. core.ac.uk It is likely that this compound utilizes one of the several known peptide transporters (such as PEPT1 or PEPT2) for efficient entry into cells, a common mechanism for di- and tripeptides. The efficiency of this transport can be cell-type dependent and is crucial for the bioavailability of the dipeptide to exert its intracellular effects. researchgate.netnih.gov

Analytical Methodologies for Leucylvaline Research

Chromatographic Techniques for Leucylvaline (B12128) Analysis

Chromatographic techniques are fundamental in the separation and analysis of this compound and related compounds. These methods exploit the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of amino acids and peptides, including this compound. bevital.no It offers high sensitivity and resolution, making it a suitable alternative to traditional ion-exchange chromatography. bevital.no For the analysis of amino acids in physiological samples, several precautions are necessary to ensure reliable data, including proper sample collection, centrifugation, storage, and deproteinization methods. bevital.no

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for amino acid analysis. In this technique, a nonpolar stationary phase, such as C18, is used with a polar mobile phase. biorxiv.orgscielo.br The separation of underivatized amino acids can be challenging due to their polar and zwitterionic nature, often resulting in low UV absorbance. nih.gov To overcome this, pre- or post-column derivatization is frequently used to enhance detection by UV or fluorescence detectors. nih.gov Common derivatizing agents include o-phthaldialdehyde (OPA), phenylisothiocyanate (PITC), and others. bevital.nonih.govresearchgate.net

However, methods for the simultaneous determination of multiple underivatized amino acids by HPLC-UV have been developed. nih.gov For instance, a gradient elution using a phosphate (B84403) buffer and acetonitrile (B52724) on a C18 column has been shown to separate ten amino acids within 25 minutes. nih.gov The identity of the dipeptide leucyl-L-valine has been confirmed using HPLC analysis. prepchem.com

In a study analyzing the chemical composition of fresh and black ginseng, HPLC-MS was used to identify various compounds, including this compound. nih.gov The chromatographic conditions for this analysis are detailed in the table below.

| Parameter | Value |

| Mobile Phase A | 0.1% formic acid aqueous solution |

| Mobile Phase B | Acetonitrile |

| Column Temperature | 30°C |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Autosampler Temperature | 4°C |

| Table 1: HPLC-MS Conditions for this compound Analysis in Ginseng nih.gov |

The elution gradient for the separation was as follows:

0–2 min, 5% B

2–6 min, 5%–30% B

6–7 min, 30% B

7–12 min, 30%–78% B

12–14 min, 78% B

14–17 min, 78%–95% B

17–20 min, 95% B

20–21 min, 95%–5% B

21–25 min, 5% B nih.gov

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used for determining the mass-to-charge ratio of ions. It is widely used for the identification and quantification of molecules, including peptides like this compound.

This compound Fragmentation Pattern Analysis

In tandem mass spectrometry (MS/MS), precursor ions are fragmented, and the resulting product ions are analyzed to provide structural information. The fragmentation pattern of a molecule is characteristic and can be used for its identification.

When analyzing dipeptides like leucyl-valine, the fragmentation depends on which amino acid's amino or carboxylic group is involved in the peptide bond. biorxiv.orgresearchgate.net In a study on esterified bile acids, the fragmentation of leucyl-valine was examined. It was observed that the valine in the dipeptide, where its amino group is used for the peptide bond, releases fragments corresponding to valine and the loss of a water molecule (H₂O). biorxiv.orgresearchgate.net

This fragmentation behavior was compared to that of amides and esters of amino acids. Amides typically show a characteristic MS/MS fragment related to the loss of water (-18 Da) from the amino acid in positive polarity. biorxiv.orgresearchgate.net In contrast, esters exhibit a fragment corresponding to the loss of water plus carbon monoxide (-46 Da). biorxiv.orgresearchgate.net This difference allows for the discrimination between amide and ester linkages. biorxiv.orgresearchgate.net

Quantitative Analysis of this compound in Biological Samples

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the quantitative analysis of amino acids and their derivatives in complex biological matrices. nih.govresearchgate.netnih.gov This technique is essential for various applications, from clinical diagnostics to biomedical research. nih.govmdpi.com

LC-MS/MS methods offer advantages over traditional techniques by providing rapid and specific detection. nih.gov For quantitative analysis, multiple reaction monitoring (MRM) is often employed. In MRM, specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, enhancing selectivity and sensitivity. nih.govscielo.br

For the analysis of branched-chain amino acids (BCAAs), including leucine (B10760876) and valine, in plasma, an LC-MS/MS method has been developed that requires only a small sample volume and involves a simple protein precipitation step. nih.gov The table below shows the parent-to-daughter ion transitions monitored for BCAAs and their stable isotope-labeled internal standards.

| Analyte | Parent Ion (m/z) | Daughter Ion (m/z) |

| Leucine, Isoleucine, Alloisoleucine | 132.2 | 86.4 |

| Valine | 118.2 | 72.4 |

| Leucine(¹³C₆;¹⁵N), Isoleucine(¹³C₆;¹⁵N) | 139.2 | 92.4 |

| Valine(¹³C₅;¹⁵N) | 124.2 | 77.4 |

| Table 2: MRM Transitions for BCAA Analysis by LC-MS/MS nih.gov |

In a study involving the analysis of amino acids in dried blood spots for the diagnosis of Maple Syrup Urine Disease (MSUD), LC-MS/MS was used to quantify leucine, isoleucine, alloisoleucine, and valine. scielo.br The MS/MS detector was operated in positive electrospray ionization mode. scielo.br

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Source Temperature | 550 °C |

| Source Voltage | 3500 V |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Table 3: Mass Spectrometry Conditions for BCAA Analysis in Dried Blood Spots scielo.br |

Spectroscopic Methods for this compound Analysis

Spectroscopic methods are used to study the interaction between matter and electromagnetic radiation. These techniques can provide information about the structure and concentration of molecules.

For proteins and peptides, ultraviolet-visible (UV-Vis) spectroscopy is a common method for determining concentration by measuring the absorbance of ultraviolet radiation. absbio.com The peptide bond itself has a weak absorption between 210 and 220 nm. researchgate.net

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy are vibrational spectroscopic techniques that can be used to determine the secondary structure of proteins by analyzing the frequencies of amide bands. researchgate.netwisc.edu These methods provide complementary information about the vibrating chemical bonds within a molecule. wisc.edu The presence of various functional groups in a sample can be confirmed using FTIR spectroscopy. researchgate.net

Development of Biosensing Technologies for this compound

The detection and quantification of specific dipeptides like this compound in complex matrices necessitate the development of sensitive and selective analytical technologies. Biosensing technologies, which integrate a biological recognition element with a physical transducer, offer a promising avenue for rapid and specific analysis. Research into biosensors for amino acids provides a foundational framework for creating systems tailored to dipeptides.

Enzyme-Based Detection Systems for this compound

Enzyme-based biosensors are analytical devices that utilize the high specificity of an enzyme's catalytic activity for the detection of a target analyte. nih.govmdpi.com These systems typically involve immobilizing an enzyme onto a transducer, which converts the biochemical reaction into a measurable signal (e.g., electrochemical, optical, or piezoelectric). mdpi.com For the detection of amino acids, enzymes such as L-amino acid oxidase are often employed, which catalyze the oxidation of the target amino acid, producing hydrogen peroxide that can be measured. nih.gov

While specific enzyme-based systems for the direct detection of this compound are not extensively documented, the principles can be adapted. A hypothetical system could employ a specific dipeptidase that selectively hydrolyzes the peptide bond between leucine and valine. The subsequent detection would then focus on one of the released amino acids, leucine or valine, using an appropriate enzyme like leucyl-tRNA synthetase or valyl-tRNA synthetase. nih.gov These aminoacyl-tRNA synthetases (aaRSs) have demonstrated high selectivity for their corresponding amino acids, making them excellent recognition elements. nih.gov

Another approach involves the use of enzyme immunoassays (EIA) or enzyme-linked immunosorbent assays (ELISA), which are highly sensitive and specific. unife.it In a sandwich ELISA format, a capture antibody specific to this compound would be immobilized on a surface. The sample containing the dipeptide is then introduced, followed by a second, enzyme-labeled detection antibody that also binds to the this compound. unife.it The enzyme's reaction with a substrate produces a detectable signal proportional to the amount of the dipeptide.

Table 1: Overview of Potential Enzyme-Based Biosensor Transducers

| Transducer Type | Operating Principle | Potential Application for this compound |

|---|---|---|

| Electrochemical | Measures changes in electrical properties (current, potential) resulting from the enzymatic reaction (e.g., H₂O₂ production). nih.gov | A peptidase/oxidase bienzymatic system could be immobilized on an electrode to detect the products of this compound breakdown. |

| Optical | Detects changes in optical properties like absorbance, fluorescence, or chemiluminescence. mdpi.com | A colorimetric reaction following enzymatic activity, such as the use of Trinder's reagent with a peroxidase-coupled reaction, could be measured. nih.gov |

| Piezoelectric | Measures changes in mass on the surface of a quartz crystal microbalance (QCM) as the analyte binds to immobilized enzymes. mdpi.com | Immobilized peptidases or antibodies could capture this compound, and the mass change would be detected. |

Paper-Based Analytical Devices for this compound Detection

Paper-based analytical devices (PADs) have emerged as powerful platforms for low-cost, portable, and user-friendly point-of-need testing. nih.gov These devices use paper, such as chromatography or filter paper, as a substrate to perform chemical or biochemical assays. nih.govresearchgate.net Microfluidic PADs (µPADs) use patterned hydrophobic barriers on the paper to create defined channels and reaction zones, enabling complex, multi-step analyses on a small, disposable chip. researchgate.net

The development of PADs for individual amino acids like leucine and valine provides a direct blueprint for potential this compound detection systems. nih.gov In one study, aminoacyl-tRNA synthetases (aaRSs) were used as the recognition element for leucine and valine on a paper-based device. The enzymatic reaction was followed by a colorimetric reaction using Trinder's reagent, allowing for visual or camera-based quantification. nih.gov The analysis was completed within 15 minutes. nih.gov

A similar PAD for this compound could be designed. It might involve an initial reaction zone containing a specific peptidase to cleave this compound into its constituent amino acids. The sample would then flow into a subsequent detection zone containing the aaRS enzyme for either leucine or valine, along with the necessary colorimetric reagents. nih.gov The fabrication of such devices can be achieved through simple methods like craft-cutting and lamination, making them mechanically sturdy and suitable for mass production. rsc.org

Table 2: Performance of Amino Acid Detection on Paper-Based Analytical Devices This table presents data for the constituent amino acids of this compound as a proxy for potential device performance.

| Analyte | Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Source |

|---|---|---|---|---|

| Leucine | aaRS with Colorimetric Detection (Microplate) | 2 - 50 | 7.6 | nih.gov |

| Valine | aaRS with Colorimetric Detection (Microplate) | 2 - 75 | 18.5 | nih.gov |

| Leucine | aaRS on PAD | 9 - 80 | 3.1 | nih.gov |

| Valine | aaRS on PAD | 7 - 80 | 2.2 | nih.gov |

Sample Preparation and Matrix Effects in this compound Analysis

The accurate quantification of this compound, particularly in complex biological matrices like plasma, tissue, or food samples, is critically dependent on effective sample preparation. chromatographyonline.comcreative-proteomics.com Biological samples contain a multitude of endogenous compounds (e.g., proteins, phospholipids (B1166683), metabolites) that can interfere with the analysis, a phenomenon known as the matrix effect. chromatographyonline.comnih.gov

Matrix effects can significantly impede the accuracy and reliability of analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.comnih.gov These effects typically manifest as either ion suppression or enhancement, where co-eluting matrix components alter the ionization efficiency of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. chromatographyonline.comchromatographytoday.com Phospholipids are a primary cause of ion suppression in plasma and tissue samples. chromatographyonline.comchromatographytoday.com

To minimize matrix effects, a robust sample preparation protocol is essential. The primary goals are to remove interfering substances while efficiently extracting the target analyte. creative-proteomics.com Common strategies include protein precipitation, liquid-liquid extraction, and solid-phase extraction. chromatographyonline.com

Protein Precipitation (PPT): This is a simple method where a solvent (e.g., acetonitrile) is added to the sample to denature and precipitate the majority of proteins. While fast, it may not effectively remove other interferences like phospholipids. chromatographytoday.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to facilitate its extraction into the organic layer, leaving many matrix components behind. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample clean-up. creative-proteomics.comchromatographytoday.com The sample is passed through a sorbent-packed cartridge that retains the analyte based on specific chemical interactions. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent. creative-proteomics.com Mixed-mode SPE columns can remove a wide range of interferences simultaneously. creative-proteomics.com

The choice of method depends on the analyte's properties and the sample matrix. nih.gov Often, a combination of techniques and the use of an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) are required to correct for both extraction recovery and matrix effects, ensuring reliable data. chromatographyonline.comcreative-proteomics.com

Table 3: Comparison of Common Sample Preparation Techniques for Biological Samples

| Technique | Principle | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, inexpensive. | Not very clean; phospholipids and other small molecules remain. chromatographytoday.com | chromatographyonline.comchromatographytoday.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Cleaner extracts than PPT; can remove salts and some phospholipids. | Can be labor-intensive and require large volumes of organic solvents. | chromatographyonline.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away. | High recovery, very clean extracts, high selectivity, can be automated. | More expensive and requires method development. | creative-proteomics.comchromatographytoday.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Leucine |

| Valine |

| Hydrogen Peroxide |

| Acetonitrile |

| Trinder's Reagent |

| Formic Acid |

| Methanol |

| Isoleucine |

| Tryptophan |

| Methionine |

| Serine |

| Threonine |

| Glycine |

| Histidine |

| Lysine |

| Cysteine |

| Alanine |

| Phenylalanine |

| Glucose |

| Uric Acid |

| Cotinine |

| Atrazine |

| Ascorbic Acid |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) |

| diethyl ethoxymethylenemalonate (DEEMM) |

| p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS) |

Computational and Structural Biology Approaches for Leucylvaline Studies

Molecular Docking and Simulation of Leucylvaline (B12128) Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a protein. mdpi.com These methods are crucial for understanding the structural basis of molecular recognition. berkeley.edu

The process begins with preparing the 3D structures of both the ligand (this compound) and the protein receptor. mdpi.com Molecular docking programs, such as AutoDock Vina, are then used to predict the preferred binding orientation and conformation of this compound within the protein's active site, generating a series of possible poses. mdpi.com The quality of these poses is typically evaluated using a scoring function that estimates the binding affinity. berkeley.edu

Following docking, MD simulations can be employed to study the dynamic behavior of the this compound-protein complex over time in a simulated physiological environment. mdpi.combiorxiv.org Using software like Gromacs or Desmond, MD simulations compute the movements of atoms by integrating Newton's equations of motion, providing a more realistic view of the complex's stability and interactions than the static picture offered by docking. mdpi.comberkeley.edubiorxiv.org This allows for the assessment of the stability of the binding pose and a detailed description of the dynamic interplay between the dipeptide and the receptor. mdpi.com

A primary goal of computational studies is the accurate prediction of ligand-protein binding affinity, which quantifies the strength of their interaction. biorxiv.orgnih.gov While initial docking scores provide a first estimate, more rigorous methods are often required for greater accuracy. berkeley.edunih.gov

One such advanced method is the Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) approach. biorxiv.org This method calculates the binding free energy by combining molecular mechanics energy terms with models for solvation energy. biorxiv.org The binding free energy (ΔG_bind) is calculated from the energies of the complex, the protein, and the ligand, where a more negative score indicates a stronger binding. biorxiv.org